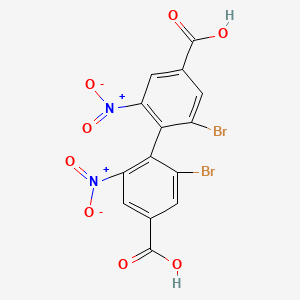
2,2'-Dibromo-6,6'-dinitrobiphenyl-4,4'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid is an organic compound belonging to the biphenyl derivatives family. This compound is characterized by the presence of two bromine atoms, two nitro groups, and two carboxylic acid groups attached to a biphenyl core. The molecular formula of this compound is C14H6Br2N2O8, and it has a molecular weight of approximately 476.02 g/mol. It is known for its strong electron-withdrawing properties due to the presence of nitro groups, making it a valuable intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid can be achieved through a multi-step process. One common method involves the Ullmann coupling reaction of 2,5-dibromonitrobenzene in the presence of a copper catalyst and dimethylformamide (DMF) as the solvent. This reaction yields 4,4’-Dibromo-2,2’-dinitrobiphenyl, which can then be further functionalized to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Ullmann coupling reactions followed by subsequent functionalization steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2,2’-Dibromo-6,6’-diamino-biphenyl-4,4’-dicarboxylic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid involves its interaction with various molecular targets. The nitro groups act as strong electron-withdrawing groups, influencing the compound’s reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, further affecting the compound’s behavior in chemical reactions. The carboxylic acid groups provide sites for hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and potential biological activity .
相似化合物的比较
Similar Compounds
4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar structure but lacks the carboxylic acid groups.
2,2’-Dinitrobiphenyl: Lacks the bromine and carboxylic acid groups.
4,4’-Dicarboxybiphenyl: Lacks the bromine and nitro groups
Uniqueness
2,2’-Dibromo-6,6’-dinitrobiphenyl-4,4’-dicarboxylic acid is unique due to the combination of bromine, nitro, and carboxylic acid groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .
属性
CAS 编号 |
5167-62-4 |
|---|---|
分子式 |
C14H6Br2N2O8 |
分子量 |
490.01 g/mol |
IUPAC 名称 |
3-bromo-4-(2-bromo-4-carboxy-6-nitrophenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H6Br2N2O8/c15-7-1-5(13(19)20)3-9(17(23)24)11(7)12-8(16)2-6(14(21)22)4-10(12)18(25)26/h1-4H,(H,19,20)(H,21,22) |
InChI 键 |
SJHFOGICWAUWQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2Br)C(=O)O)[N+](=O)[O-])Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

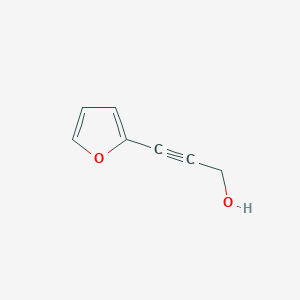
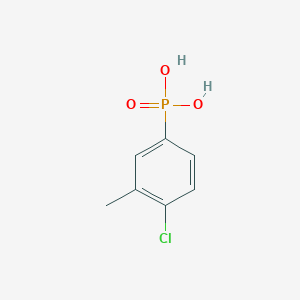
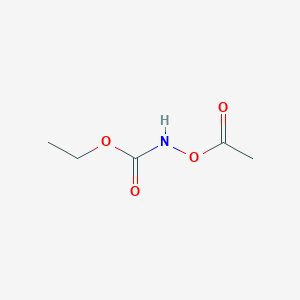
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
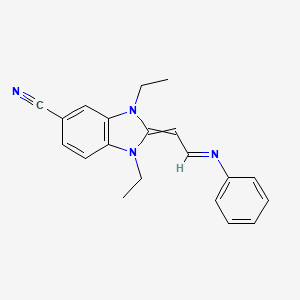
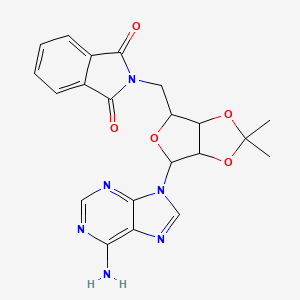
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
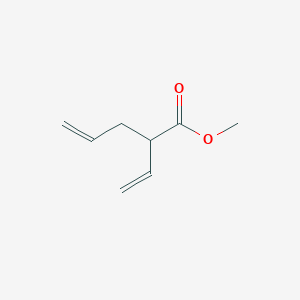
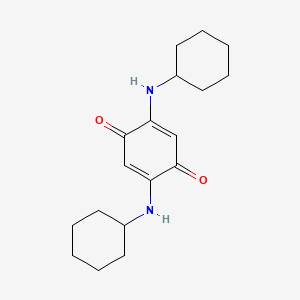
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
